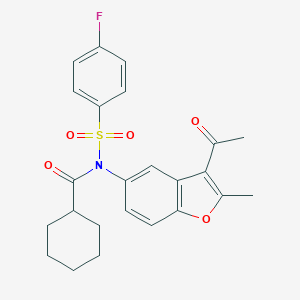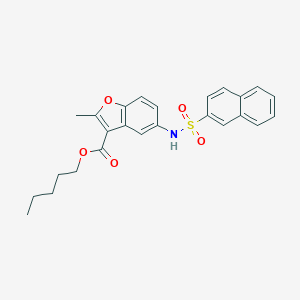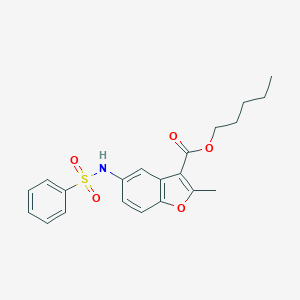![molecular formula C20H16N2O4S4 B492010 N-[4-[4-(thiophen-2-ylsulfonylamino)phenyl]phenyl]thiophene-2-sulfonamide CAS No. 494827-53-1](/img/structure/B492010.png)
N-[4-[4-(thiophen-2-ylsulfonylamino)phenyl]phenyl]thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用
Anticonvulsant and Cerebrovasodilatory Effects
One notable application of thiophene sulfonamide derivatives is in the development of anticonvulsant medications. These compounds have been studied for their ability to selectively increase cerebral blood flow, a property that can contribute to their anticonvulsant activity. For instance, sulfones with halo substituents, particularly those with 3- or 4-halo substituents, have demonstrated high anticonvulsant activity. A specific analogue, identified as 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, showed significant efficacy in increasing cerebral blood flow without causing unacceptable levels of diuresis in animal models (Barnish et al., 1981).
Antimicrobial Activity
Thiophene sulfonamide derivatives have been explored for their antimicrobial properties. Research has shown that compounds such as thioureas, hydrazines, and fused pyrimidines containing sulfonamido moieties exhibit antimicrobial activity against a variety of pathogens. These compounds have been synthesized through interactions with aromatic amines and other reactive molecules, leading to a range of biologically active substances with potential therapeutic applications (El-Gaby et al., 2002).
Anticancer and Radiosensitizing Properties
Another significant area of application for thiophene sulfonamide derivatives is in cancer research. These compounds have been synthesized and tested for their anticancer activity and ability to act as radiosensitizers. A series of novel sulfonamide derivatives have demonstrated potent anticancer activity against various cancer cell lines, with certain compounds showing higher activity than established chemotherapy drugs. Additionally, some of these compounds have been evaluated for their capacity to enhance the cell-killing effects of γ-radiation, highlighting their potential as adjunct therapies in cancer treatment (Ghorab et al., 2015).
Carbonic Anhydrase Inhibition
Thiophene-based sulfonamides have been investigated for their inhibitory effects on carbonic anhydrase enzymes, which play crucial roles in various physiological processes. These studies aim at understanding the potential therapeutic applications of these inhibitors in treating diseases related to carbonic anhydrase dysregulation. Some thiophene-based sulfonamides have shown potent inhibition effects on carbonic anhydrase isoenzymes at very low concentrations, indicating their potential as effective inhibitors (Alım et al., 2020).
Fluorescent Probes for Thiophenol Discrimination
Research into the development of fluorescent probes for detecting thiophenols has utilized thiophene sulfonamide derivatives. These compounds have been designed to discriminate thiophenols over aliphatic thiols through specific reaction-based mechanisms, offering high selectivity and sensitivity. This application is particularly relevant in environmental and biological sciences, where the detection of thiophenols is crucial for monitoring pollution and understanding biological processes (Wang et al., 2012).
作用機序
将来の方向性
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
特性
IUPAC Name |
N-[4-[4-(thiophen-2-ylsulfonylamino)phenyl]phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S4/c23-29(24,19-3-1-13-27-19)21-17-9-5-15(6-10-17)16-7-11-18(12-8-16)22-30(25,26)20-4-2-14-28-20/h1-14,21-22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQQZPADEVGRQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491953.png)
![Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491959.png)
![2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491965.png)
![2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491966.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B491967.png)
![Isopropyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491975.png)
![Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491978.png)
![2-Methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylic acid](/img/structure/B491986.png)
![3-{[(3-Carboxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B491987.png)
![2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid](/img/structure/B491998.png)